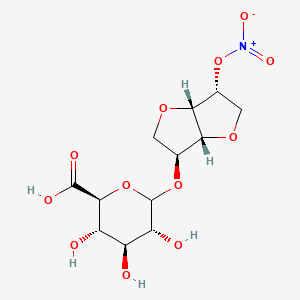
Isosorbide 5-mononitrate 2-b-D-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isosorbide 5-mononitrate 2-b-D-glucuronide is a chemical compound with the molecular formula C12H17NO12 and a molecular weight of 367.3 g/mol . It is a derivative of isosorbide mononitrate, which is commonly used as a vasodilator in the treatment of angina pectoris. This compound is characterized by its glucuronide conjugation, which enhances its solubility and excretion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isosorbide 5-mononitrate 2-b-D-glucuronide typically involves the glucuronidation of isosorbide 5-mononitrate. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of glucuronosyltransferase enzymes, while chemical glucuronidation can be performed using glucuronic acid derivatives under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis. The process includes the nitration of isosorbide to form isosorbide mononitrate, followed by glucuronidation to produce the final compound. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pH, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions
Isosorbide 5-mononitrate 2-b-D-glucuronide undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitrate esters.
Reduction: The nitro group can be reduced to form amines.
Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include nitrate esters, amines, ethers, and esters, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Isosorbide 5-mononitrate 2-b-D-glucuronide has a wide range of scientific research applications:
Chemistry: Used as a reference standard for analytical method development and validation.
Biology: Studied for its metabolic pathways and interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetics.
Industry: Utilized in the production of pharmaceuticals and as a quality control standard.
Mecanismo De Acción
The mechanism of action of isosorbide 5-mononitrate 2-b-D-glucuronide involves the release of nitric oxide, which acts as a vasodilator. Nitric oxide activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP). This results in the relaxation of smooth muscle cells in blood vessels, reducing vascular resistance and improving blood flow .
Comparación Con Compuestos Similares
Similar Compounds
Isosorbide dinitrate: Another nitrate ester used as a vasodilator.
Isosorbide mononitrate: The parent compound of isosorbide 5-mononitrate 2-b-D-glucuronide.
Nitroglycerin: A well-known nitrate used in the treatment of angina.
Uniqueness
This compound is unique due to its glucuronide conjugation, which enhances its solubility and excretion. This modification can potentially improve its pharmacokinetic properties and reduce side effects compared to its parent compound .
Propiedades
Fórmula molecular |
C12H17NO12 |
|---|---|
Peso molecular |
367.26 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R)-6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C12H17NO12/c14-5-6(15)10(11(17)18)24-12(7(5)16)23-3-1-21-9-4(25-13(19)20)2-22-8(3)9/h3-10,12,14-16H,1-2H2,(H,17,18)/t3-,4+,5-,6-,7+,8+,9+,10-,12?/m0/s1 |
Clave InChI |
MQHSDQNPAIOBOQ-KUUDHLLYSA-N |
SMILES isomérico |
C1[C@@H]([C@@H]2[C@H](O1)[C@@H](CO2)O[N+](=O)[O-])OC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
SMILES canónico |
C1C(C2C(O1)C(CO2)O[N+](=O)[O-])OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-[2-(dimethylamino)-2-iminoethyl] ethanethioate](/img/structure/B13806714.png)
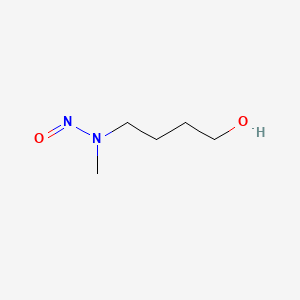

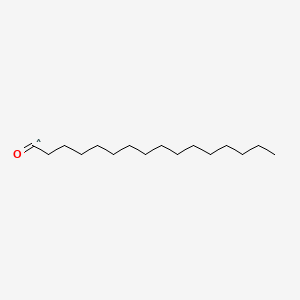
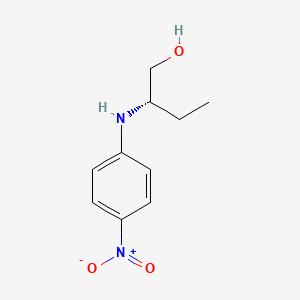
![N-tert-butyl-2-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]sulfanylacetamide](/img/structure/B13806738.png)
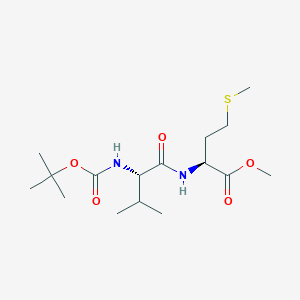
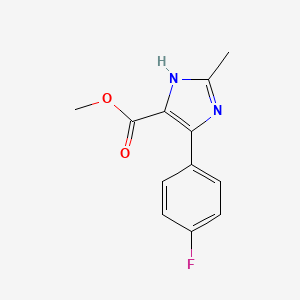

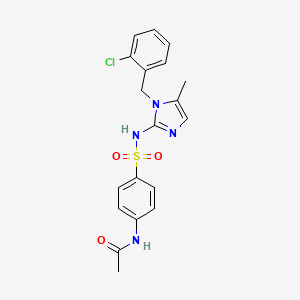
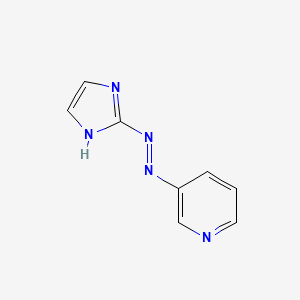
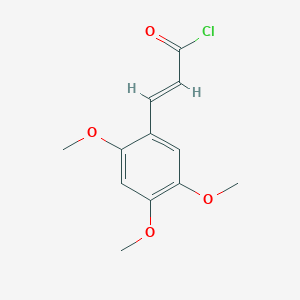
![3,5-Dibromo-2-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806782.png)

